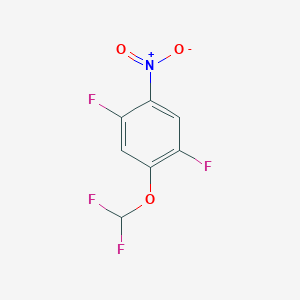

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

Descripción general

Descripción

“1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene” is a chemical compound with the molecular formula C7H5F2NO3 . It is a solid at 20 degrees Celsius . The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a process for the preparation of Pyroxasulfone, which involves the use of a difluoromethoxy compound, has been disclosed . Another study describes a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde via O-alkylation, oxidation, and N-acylation .

Aplicaciones Científicas De Investigación

Thermodynamic Studies

A Combined Experimental and Computational Thermodynamic Study : Research focused on the thermodynamic properties of difluoronitrobenzene isomers, including 2,5-difluoronitrobenzene. This study provided valuable data on the enthalpies of formation, vaporization, sublimation, and fusion, essential for understanding the stability and reactivity of these compounds in various conditions (M. Ribeiro da Silva et al., 2010).

Synthesis and Characterization

Synthesis of Fluorinated Compounds : The preparation and characterization of new fluorinated derivatives of nitrobenzene compounds were described, showcasing methods to introduce fluorine-containing, electron-withdrawing substituents into the aromatic ring. These synthetic approaches are crucial for developing materials with enhanced electronic properties (A. M. Sipyagin et al., 2004).

Structural and Spectroscopic Analysis

Internal Rotation and Structure Analysis : A study on the internal rotation potential and structure of fluorine-substituted nitrobenzenes, including 2,5-difluoronitrobenzene, used microwave spectroscopy supported by quantum chemical calculations. These investigations provide insights into the molecular geometry and electronic effects of fluorine substitution on nitrobenzene structures (N. Larsen & Ole Vesterlund Nielsen, 2014).

Materials Science Applications

Fabrication of Chromophoric Xerogels : Demonstrated the use of nucleophilic aromatic substitution reactions, involving fluoroaromatic compounds, for creating chromophoric sol-gel materials. This approach signifies the potential of fluoroaromatics, including compounds related to 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene, in developing advanced materials with specific optical properties (A. Seifert et al., 2003).

Electronic Properties and Applications

Control of Substrate Specificity in Enzymatic Reactions : Highlighted the enzymatic degradation of nitrobenzene compounds by nitrobenzene dioxygenase, offering perspectives on bioremediation strategies for environmental contaminants. Understanding the enzyme's substrate specificity towards nitroaromatic compounds lays a foundation for engineering biocatalysts for detoxifying environmental pollutants (Kou-San Ju & R. Parales, 2006).

Safety and Hazards

The safety data sheet for a similar compound, “1-Difluoromethoxy-4-nitrobenzene”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-3-2-6(15-7(10)11)4(9)1-5(3)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITIKGAJQMJZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)OC(F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230473 | |

| Record name | Benzene, 1-(difluoromethoxy)-2,5-difluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803610-49-2 | |

| Record name | Benzene, 1-(difluoromethoxy)-2,5-difluoro-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(difluoromethoxy)-2,5-difluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460049.png)

![5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B1460057.png)

![[3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic acid](/img/structure/B1460060.png)

![[4-(Difluoromethoxy)benzyl]isobutylamine](/img/structure/B1460062.png)

![2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide](/img/structure/B1460064.png)